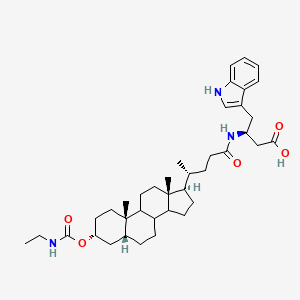
UniPR505
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UniPR505 is a potent antagonist of the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. This compound is a novel 3α-carbamoyloxy derivative with significant antiangiogenic properties, meaning it can inhibit the formation of new blood vessels . This compound has shown promise in various research applications, particularly in cancer therapy, due to its ability to block EphA2 phosphorylation and inhibit neovascularization .
準備方法
UniPR505 is synthesized through a series of chemical reactions involving lithocholic acid as the core structure. The synthetic route includes the following steps:
Starting Material: Lithocholic acid is used as the starting material.
Functionalization: The lithocholic acid core undergoes functionalization to introduce the 3α-carbamoyloxy group.
Coupling Reaction: The functionalized lithocholic acid is then coupled with β-homo-tryptophan to form the final product, this compound.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
化学反応の分析
UniPR505 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the carbamoyloxy group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings of the β-homo-tryptophan moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
UniPR505 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a tool to study the EphA2 receptor and its role in various signaling pathways.
Biology: In biological research, this compound is used to investigate the mechanisms of angiogenesis and the role of EphA2 in cell signaling.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and metastasis.
作用機序
UniPR505 exerts its effects by binding to the EphA2 receptor and inhibiting its phosphorylation. This inhibition blocks the downstream signaling pathways involved in angiogenesis and tumor growth. The molecular targets of this compound include the ligand-binding domain of the EphA2 receptor, which is responsible for its interaction with ephrins .
類似化合物との比較
UniPR505 is unique compared to other EphA2 antagonists due to its high potency and specific antiangiogenic properties. Similar compounds include:
UniPR129: Another EphA2 antagonist with lower potency compared to this compound.
Tesevatinib: A multi-target tyrosine kinase inhibitor that also targets EphA2 but has a broader range of targets.
NVP-BHG712: An EphA2 and EphB4 inhibitor with different structural properties.
This compound stands out due to its specific targeting of the EphA2 receptor and its significant antiangiogenic effects, making it a valuable compound in cancer research and therapy.
特性
分子式 |
C39H57N3O5 |
|---|---|
分子量 |
647.9 g/mol |
IUPAC名 |
(3S)-3-[[(4R)-4-[(3R,5R,10S,13R,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1 |
InChIキー |
JZDJKWCLKGBXIC-FFMYDFQJSA-N |
異性体SMILES |
CCNC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)N[C@@H](CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |
正規SMILES |
CCNC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCC(=O)NC(CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



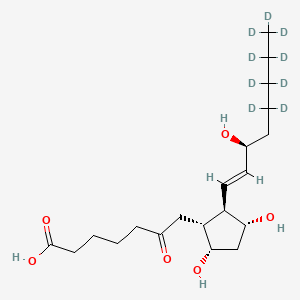
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
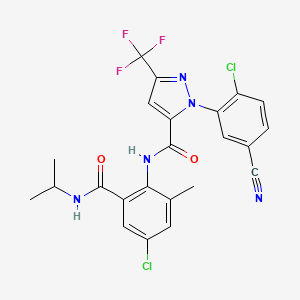

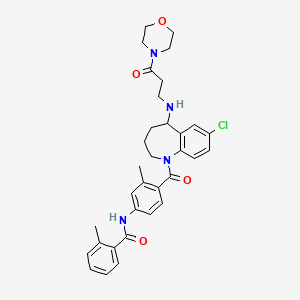
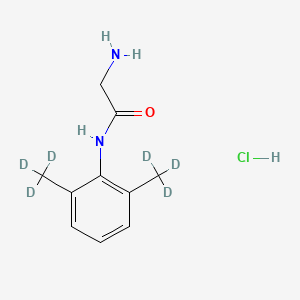
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)

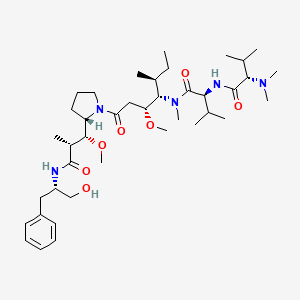
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
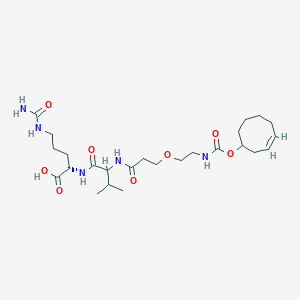
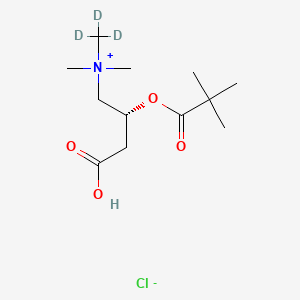
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
